molecular formula C15H19NO3 B2753086 2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde CAS No. 371222-37-6

2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde

Cat. No.: B2753086
CAS No.: 371222-37-6
M. Wt: 261.321
InChI Key: DJCBGBZLKOFNPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

When handling 2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . In case of accidental release, it is advised to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of the spill/leak .

Future Directions

The future directions for the research and development of 2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde and related compounds are likely to involve the development of new and environmentally friendly methods for the synthesis of THIQ derivatives . This includes further exploration of multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .

Chemical Reactions Analysis

Types of Reactions

2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Acidic conditions (e.g., trifluoroacetic acid) for Boc deprotection

Major Products Formed

    Oxidation: 2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid

    Reduction: 2-Boc-1,2,3,4-tetrahydroisoquinoline-6-methanol

    Substitution: Various substituted derivatives depending on the electrophile used

Comparison with Similar Compounds

2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde can be compared with other similar compounds such as:

    1,2,3,4-Tetrahydroisoquinoline: The parent compound, which lacks the Boc protection and aldehyde functionality.

    2-Boc-1,2,3,4-tetrahydroisoquinoline: Similar compound without the aldehyde group.

    6-Formyl-1,2,3,4-tetrahydroisoquinoline: Lacks the Boc protection but contains the aldehyde group.

The uniqueness of this compound lies in its combination of the Boc-protected amine and the aldehyde functionality, which allows for selective reactions and modifications in synthetic and biological applications.

Properties

IUPAC Name

tert-butyl 6-formyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-7-6-12-8-11(10-17)4-5-13(12)9-16/h4-5,8,10H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCBGBZLKOFNPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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